molecular formula C12H10N2O B092014 3-(3-Formyl-1H-indol-1-yl)propanenitrile CAS No. 18109-11-0

3-(3-Formyl-1H-indol-1-yl)propanenitrile

Cat. No. B092014
CAS RN: 18109-11-0
M. Wt: 198.22 g/mol
InChI Key: UTWRGCLFZOWWSI-UHFFFAOYSA-N
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Description

3-(3-Formyl-1H-indol-1-yl)propanenitrile is a chemical compound with the molecular formula C12H10N2O . It has a molecular weight of 198.22 . The compound is an off-white solid .


Molecular Structure Analysis

The InChI code for 3-(3-Formyl-1H-indol-1-yl)propanenitrile is 1S/C12H10N2O/c13-6-3-7-14-8-10(9-15)11-4-1-2-5-12(11)14/h1-2,4-5,8-9H,3,7H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3-(3-Formyl-1H-indol-1-yl)propanenitrile is an off-white solid . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Biological Potential of Indole Derivatives

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These properties have sparked interest among researchers to synthesize a variety of indole derivatives .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures vary depending on the specific biological activity being targeted. Generally, these involve the synthesis of various scaffolds of indole for screening different pharmacological activities .

Results or Outcomes

The results or outcomes also vary depending on the specific biological activity being targeted. However, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Synthesis of Newly Designed (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide

Specific Scientific Field

Chemistry

Summary of the Application

This research involves the synthesis of newly designed (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide and evaluation of these compounds for antimicrobial and antitubercular activities .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the available information. However, the synthesis of these compounds is mentioned .

Results or Outcomes

The results or outcomes of this research are not detailed in the available information .

properties

IUPAC Name

3-(3-formylindol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-6-3-7-14-8-10(9-15)11-4-1-2-5-12(11)14/h1-2,4-5,8-9H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWRGCLFZOWWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366271
Record name 3-(3-Formyl-1H-indol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Formyl-1H-indol-1-yl)propanenitrile

CAS RN

18109-11-0
Record name 3-(3-Formyl-1H-indol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-formyl-1H-indol-1-yl)propanenitrile
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